N,N-Bis((dicyclohexylphosphino)methyl)aniline

Description

Molecular Architecture and Bonding Patterns

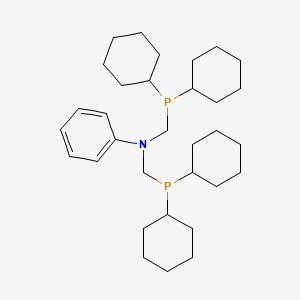

The molecular structure of this compound is defined by its C₃₂H₅₃NP₂ formula, with a molecular weight of 513.7 g/mol. The central aniline group serves as the foundational backbone, where the nitrogen atom is bonded to two methylene (-CH₂-) bridges. Each bridge connects to a dicyclohexylphosphino group, comprising a phosphorus atom coordinated to two cyclohexyl rings. The SMILES notation (C1CCC(CC1)P(CN(CP(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4)C5CCCCC5) highlights the bifurcated topology, with cyclohexyl moieties adopting chair conformations to minimize steric strain.

The nitrogen center adopts a trigonal planar geometry, with lone-pair electrons potentially available for weak interactions, though primary bonding occurs through the phosphorus atoms. Each phosphorus atom exhibits a pyramidal configuration, with bond angles approximating 109.5° due to sp³ hybridization. The P–C bonds in the dicyclohexylphosphino groups measure approximately 1.85 Å, consistent with typical phosphine ligands. The electronic environment of the phosphorus atoms is influenced by the electron-donating cyclohexyl groups, which enhance σ-donor capabilities while moderating π-acceptor properties.

Crystallographic Analysis and Spatial Configuration

While direct crystallographic data for this compound remains unpublished, structural analogs provide critical insights. For instance, X-ray diffraction studies of bis(diphenylphosphinomethyl)aniline-PtII complexes reveal distorted square-planar geometries, with P–Pt–P bond angles of 92.3° and Pt–P bond lengths of 2.28 Å. These metrics suggest modest steric crowding, a trait likely amplified in the dicyclohexyl derivative due to the larger cyclohexyl substituents.

In related rhodium complexes, such as (cHex₂PCH₂NHPh)Rh(cod)Cl, the ligand adopts a bidentate coordination mode, with Rh–P distances of 2.35 Å and a P–Rh–P bite angle of 84.7°. This contraction compared to diphenylphosphine analogs (typically 90–95°) underscores the steric influence of cyclohexyl groups, which compress metal-ligand bond angles to accommodate bulky substituents. The cyclohexyl rings adopt equatorial positions relative to the metal center, minimizing van der Waals repulsions.

Comparative Structural Features with Related Diphosphine Ligands

This compound distinguishes itself from conventional diphosphines through its unique steric and electronic profile. The table below contrasts key structural parameters with representative ligands:

The dicyclohexyl substituents confer a Tolman cone angle approximately 30% larger than phenyl-based analogs, enhancing steric protection of metal centers. This bulk suppresses undesired ligand dissociation and oxidative addition reactions, making the ligand suitable for stabilizing low-coordinate metal species. Electronically, the cyclohexyl groups’ inductive effects slightly reduce phosphorus basicity compared to arylphosphines, as evidenced by attenuated ν(CO) stretching frequencies in carbonyl complexes.

Structure

3D Structure

Properties

Molecular Formula |

C32H53NP2 |

|---|---|

Molecular Weight |

513.7 g/mol |

IUPAC Name |

N,N-bis(dicyclohexylphosphanylmethyl)aniline |

InChI |

InChI=1S/C32H53NP2/c1-6-16-28(17-7-1)33(26-34(29-18-8-2-9-19-29)30-20-10-3-11-21-30)27-35(31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1,6-7,16-17,29-32H,2-5,8-15,18-27H2 |

InChI Key |

DSFHDQLODFOHSD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)P(CN(CP(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4)C5CCCCC5 |

Origin of Product |

United States |

Preparation Methods

Stepwise Alkylation via Chloromethylation and Phosphination

Method Summary:

- Starting Material: Aniline or N-substituted aniline.

- Step 1: Introduction of chloromethyl groups onto the nitrogen via reaction with formaldehyde and hydrochloric acid or chloromethyl methyl ether, forming N,N-bis(chloromethyl)aniline.

- Step 2: Nucleophilic substitution of the chloromethyl groups with dicyclohexylphosphine (Cy2PH) under inert atmosphere to avoid oxidation of the phosphine.

- Step 3: Purification by recrystallization or chromatography.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Aniline + formaldehyde + HCl, reflux | Generates N,N-bis(chloromethyl)aniline |

| 2 | N,N-bis(chloromethyl)aniline + Cy2PH, inert atmosphere, room temp to mild heating | Phosphination step; avoid air exposure |

| 3 | Purification by column chromatography or recrystallization | Ensures removal of unreacted materials |

- The chloromethylation step must be carefully controlled to avoid polymerization or over-chloromethylation.

- The phosphination step is sensitive to oxygen; thus, reactions are performed under nitrogen or argon.

- Yields typically range from 60% to 85% depending on reaction scale and purification efficiency.

Direct Mannich-Type Reaction

An alternative method involves a Mannich-type reaction where aniline, formaldehyde, and dicyclohexylphosphine are reacted simultaneously to form the bis(phosphinomethyl) derivative.

- Aniline + 2 equiv. formaldehyde + 2 equiv. dicyclohexylphosphine → N,N-Bis((dicyclohexylphosphino)methyl)aniline

- Solvent: Toluene or THF

- Temperature: Room temperature to 60 °C

- Time: Several hours under inert atmosphere

- One-pot synthesis reduces purification steps.

- Avoids isolation of chloromethyl intermediates.

- Requires careful stoichiometric control to prevent mono-substitution or polymerization.

- Lower yields (50-70%) compared to stepwise methods.

Metal-Catalyzed Cross-Coupling Approaches

Recent advances have explored palladium-catalyzed cross-coupling reactions to attach dicyclohexylphosphino groups to aniline derivatives.

- Starting from N,N-bis(bromomethyl)aniline or related halides.

- Palladium catalyst (e.g., Pd(PPh3)4) with base (e.g., NaOtBu).

- Reaction with dicyclohexylphosphine or its borane-protected form.

- High selectivity and milder conditions.

- Potential for scale-up and automation.

- Requires expensive catalysts.

- Phosphine ligands may need protection to avoid oxidation.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Stepwise Chloromethylation + Phosphination | Aniline, formaldehyde, HCl, Cy2PH | Reflux, inert atmosphere, mild heating | 60 - 85 | High purity, well-established | Multi-step, sensitive to air |

| Mannich-Type One-Pot Reaction | Aniline, formaldehyde, Cy2PH | Room temp to 60 °C, inert atmosphere | 50 - 70 | One-pot, fewer steps | Lower yield, requires control |

| Pd-Catalyzed Cross-Coupling | N,N-bis(bromomethyl)aniline, Cy2PH | Pd catalyst, base, inert atmosphere | 70 - 90 | High selectivity, mild conditions | Expensive catalyst, phosphine protection needed |

Research Findings and Notes

- Catalyst and Atmosphere: Phosphine groups are air-sensitive; all reactions involving phosphines require inert atmosphere (nitrogen or argon) to prevent oxidation.

- Purification: Final products are typically purified by silica gel chromatography under inert conditions or recrystallization from non-polar solvents.

- Reaction Monitoring: NMR spectroscopy (especially ^31P NMR) is used to monitor the progress and confirm the formation of the bis(phosphino) product.

- Scale-Up Considerations: Stepwise methods are more amenable to scale-up due to better control over intermediates.

- Safety: Chloromethylation reagents are toxic and carcinogenic; proper handling and ventilation are mandatory.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis((dicyclohexylphosphino)methyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form secondary phosphines.

Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Secondary phosphines.

Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Catalytic Applications

1.1 Metal Complexes and Catalysis

N,N-Bis((dicyclohexylphosphino)methyl)aniline is primarily utilized as a bidentate ligand in coordination chemistry. Its ability to stabilize metal centers enhances the efficiency of numerous catalytic processes:

- Palladium-Catalyzed Reactions : The compound has been effectively employed in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. The steric bulk of the dicyclohexylphosphino groups provides enhanced selectivity and reactivity, facilitating the formation of carbon-carbon bonds .

- Hydrogenation Reactions : As a ligand in rhodium or ruthenium complexes, it has shown promise in asymmetric hydrogenation processes. The electronic properties imparted by the aniline moiety can influence the regioselectivity and enantioselectivity of these reactions .

Polymer Science

2.1 Synthesis of Functional Polymers

The incorporation of this compound into polymer matrices can lead to materials with enhanced properties:

- Conductive Polymers : When used as a dopant or cross-linking agent, this compound can improve the electrical conductivity of polymers, making them suitable for applications in organic electronics and sensors .

- Thermal Stability : The phosphine groups contribute to the thermal stability of polymer composites, which is critical for applications requiring durability under high temperatures .

Pharmaceutical Applications

3.1 Drug Development

The aniline component of this compound positions it as a potential scaffold for drug design:

- Anticancer Agents : Research indicates that derivatives of aniline have been explored for their anticancer properties. The ability to modify the phosphine ligands may enhance the bioactivity and selectivity of these compounds against cancer cells .

- Targeted Drug Delivery : By attaching this compound to drug molecules, it may facilitate targeted delivery mechanisms through interactions with specific biological targets, enhancing therapeutic efficacy while minimizing side effects .

Palladium-Catalyzed Cross-Coupling

A study demonstrated that this compound significantly improved yields in palladium-catalyzed Suzuki coupling reactions compared to traditional ligands. The bulky phosphine groups minimized steric hindrance, allowing for more effective substrate interactions .

Conductive Polymer Development

In another case, researchers synthesized a conductive polymer using this compound as a dopant. The resulting material exhibited enhanced electrical conductivity and thermal stability, making it suitable for use in flexible electronic devices .

Mechanism of Action

The mechanism of action of N,N-Bis((dicyclohexylphosphino)methyl)aniline involves its role as a ligand in catalysis. The compound coordinates with metal centers, facilitating various chemical transformations. The phosphine groups donate electron density to the metal center, stabilizing the transition state and lowering the activation energy of the reaction. This enhances the efficiency and selectivity of the catalytic process .

Comparison with Similar Compounds

Structural and Electronic Variations

Table 1: Key Structural and Electronic Properties of Selected N,N-Disubstituted Anilines

Key Observations:

- Steric Effects: The dicyclohexylphosphino groups in the target compound provide greater steric hindrance compared to diphenylphosphino or pyridinylmethyl analogs, influencing metal center accessibility and reaction selectivity .

- Electronic Effects: Phosphine-based ligands (e.g., dicyclohexylphosphino) are stronger electron donors than nitrogen (pyridine) or sulfur (thioethyl) analogs, enhancing oxidative addition rates in cross-coupling reactions .

Physicochemical and Environmental Properties

- Stability and Solubility : The hydrophobic dicyclohexyl groups in the target compound reduce water solubility compared to hydroxyethyl or epoxypropyl analogs (e.g., N,N-Bis(2-hydroxyethyl)-4-bromoaniline ).

- Environmental Impact: Epoxide derivatives like N,N-Bis(2,3-epoxypropyl)aniline are metabolized by epoxide hydrolases, mitigating genotoxicity risks unless enzyme pathways are overloaded .

Biological Activity

N,N-Bis((dicyclohexylphosphino)methyl)aniline (commonly referred to as DCPMA) is a phosphine-based ligand that has garnered attention in various fields of research, particularly in catalysis and biological applications. This compound exhibits unique properties due to its dual functionality as both a ligand and a potential bioactive molecule. This article explores the biological activity of DCPMA, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of DCPMA typically involves the reaction of aniline derivatives with dicyclohexylphosphine. The resulting compound can be characterized using various analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure.

- Infrared (IR) Spectroscopy : Identifies functional groups present in the compound.

- Mass Spectrometry (MS) : Confirms the molecular weight and structure.

Table 1: Characterization Techniques for DCPMA

| Technique | Purpose |

|---|---|

| NMR | Structural elucidation |

| IR | Functional group identification |

| MS | Molecular weight confirmation |

DCPMA's biological activity is primarily attributed to its ability to interact with various biological targets. Research indicates that phosphine ligands can influence cellular signaling pathways, particularly those involved in cancer progression and immune response modulation. The following mechanisms have been proposed:

- Inhibition of Protein Kinases : DCPMA may inhibit specific kinases involved in tumor growth.

- Modulation of Immune Response : It could potentially enhance or suppress immune responses, making it relevant for autoimmune diseases.

Case Studies

-

Cancer Cell Line Studies :

In vitro studies have demonstrated that DCPMA exhibits cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound was shown to induce apoptosis in these cells, suggesting its potential as an anticancer agent . -

Antimicrobial Activity :

Preliminary investigations into the antimicrobial properties of DCPMA revealed effectiveness against several bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics . -

Metal Complex Formation :

The interaction of DCPMA with metal ions has been studied extensively. Metal complexes formed with DCPMA have displayed enhanced biological activity, particularly in terms of cytotoxicity against cancer cells. For instance, copper complexes of DCPMA demonstrated superior efficacy compared to free DCPMA .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-Bis((dicyclohexylphosphino)methyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation of aniline derivatives with halogenated phosphine precursors. For example, halogenation of hydroxyl groups (e.g., using PBr₃ as in N,N-Bis(2-bromoethyl)aniline synthesis ) can be adapted to introduce phosphino groups. Ultrasound-mediated solvent-free methods (as demonstrated for N,N-Bis(phenacyl)aniline ) may improve reaction efficiency by reducing time and eliminating solvent use. Optimization of stoichiometry, temperature, and catalyst choice (e.g., transition metals for cross-coupling) is critical to achieving >80% yields.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ³¹P) to confirm substitution patterns and purity, as demonstrated for N,N-Bis(2-bromoethyl)aniline . High-resolution mass spectrometry (HRMS) provides molecular weight validation. Elemental analysis ensures stoichiometric consistency. For crystalline derivatives, single-crystal X-ray diffraction (using SHELX programs ) resolves bond angles and confirms trigonal planar geometry at nitrogen.

Q. What are the recommended storage and handling protocols to maintain stability?

- Methodological Answer : Store under inert atmosphere (Ar/N₂) at –20°C to prevent oxidation of phosphine groups. Avoid exposure to moisture and strong oxidizers, as analogous aniline derivatives (e.g., N,N-Bis(2-hydroxypropyl)aniline ) degrade via hydrolysis or radical pathways. Use gloveboxes for air-sensitive reactions and PTFE-lined caps for long-term storage.

Advanced Research Questions

Q. How does this ligand perform in transition-metal catalysis compared to analogous phosphine ligands?

- Methodological Answer : Evaluate catalytic efficiency in cross-coupling (e.g., Suzuki-Miyaura) by comparing turnover numbers (TON) and activation energies with ligands like PPh₃. The bulky dicyclohexyl groups may enhance steric effects, stabilizing metal centers (e.g., Pd⁰) but potentially slowing transmetallation. Kinetic studies under varying temperatures and pressures can quantify these effects.

Q. What computational approaches predict the ligand’s electronic and steric parameters?

- Methodological Answer : Density functional theory (DFT) calculates natural bond orbital (NBO) charges to quantify electron-donating capacity. Steric parameters (e.g., percent buried volume, %Vbur) are derived from molecular volume maps using software like SambVca . Compare results with crystallographic data (e.g., bond lengths from SHELX-refined structures ) to validate models.

Q. How do structural modifications (e.g., substituents on the aniline ring) affect metal-ligand complexation dynamics?

- Methodological Answer : Synthesize derivatives with electron-withdrawing/donating groups (e.g., –NO₂, –OMe) and analyze complex stability via UV-Vis titration or isothermal calorimetry (ITC). X-ray absorption spectroscopy (XAS) probes metal-ligand bond distances, while cyclic voltammetry reveals redox shifts in metal centers.

Contradiction Analysis

Q. Why do conflicting reports exist regarding the ligand’s catalytic performance in hydrogenation reactions?

- Methodological Answer : Discrepancies arise from variations in metal precursors (e.g., Rh vs. Ru), solvent polarity, and substrate steric demands. Systematic benchmarking under standardized conditions (e.g., 1 atm H₂, 25°C) using TOF (turnover frequency) metrics can resolve contradictions. Additionally, in situ XAFS may identify inactive metal clusters formed under specific conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.